4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15-17-16-11-18(15)13-6-8-14(9-7-13)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRNSFWYJMKSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenyl acetic acid. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization to Form Triazolone: The benzyloxyphenyl intermediate is then subjected to cyclization with hydrazine hydrate and an appropriate carboxylic acid derivative to form the triazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction may produce benzyloxyphenyl alcohols.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that triazole derivatives can exhibit anticonvulsant properties. Specifically, compounds similar to 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been designed to interact with benzodiazepine receptors, potentially providing a new avenue for epilepsy treatment. Research has shown that these compounds can effectively reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The structural features of this compound may allow it to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. In vitro studies have demonstrated promising results against several cancer cell lines .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial and fungal strains. The presence of the triazole moiety is believed to enhance its efficacy by disrupting microbial cell wall synthesis or function. This makes it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .
Monoamine Oxidase Inhibition
Compounds structurally related to this compound have been reported as selective inhibitors of monoamine oxidase B (MAO B). These inhibitors can be beneficial in treating neurodegenerative diseases such as Parkinson's disease by preventing the breakdown of dopamine in the brain . The selectivity and potency of these compounds highlight their therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of triazolone derivatives is highly dependent on substituents at the phenyl ring. Key comparisons include:
Alkoxy Chain Variations
4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) :
- Substituent: Heptyloxy (-OC7H15), a long alkyl chain.
- Activity: Demonstrates neuroprotection in Alzheimer’s disease (AD) models by inhibiting MAPK/NF-κB pathways, reducing tau hyperphosphorylation, and suppressing pro-inflammatory cytokines (TNF-α, IL-6) .
- Advantages: Low neurotoxicity and improved blood-brain barrier penetration due to moderate lipophilicity.
- Target Compound (4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one): Substituent: Benzyloxy (-OCH2C6H5), an aromatic ether. The aromatic ring may engage in π-π stacking with target proteins.
Halogenated and Electron-Withdrawing Groups
- PRR846 (4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) :
- Substituent: Chlorophenyl (-Cl), an electron-withdrawing group.
- Activity: Antifungal agent; chlorine enhances stability and target binding via halogen bonds .
- Comparison: The benzyloxy group’s electron-donating nature may reduce metabolic stability compared to PRR846 but improve interactions with hydrophobic enzyme pockets.
Complex Heterocyclic Derivatives
- GSK2194069 :
- Substituent: Benzofuranylphenyl and cyclopropanecarbonyl-pyrrolidinylmethyl groups.
- Activity: Potent inhibitor of fatty acid synthase (FAS), targeting β-ketoacyl-ACP reductase .
- Comparison: The target compound lacks the fused heterocycle and complex side chains, likely limiting its FAS inhibition but simplifying synthesis.
Pharmacological and Physicochemical Data
The table below summarizes critical parameters of selected triazolones:
Notes:
- logP : Calculated using fragment-based methods (e.g., XLogP3). The benzyloxy group increases logP compared to chlorophenyl but remains lower than heptyloxy.
- Molecular Weight : The target compound’s lower MW may favor oral bioavailability compared to GSK2194067.
Mechanistic Insights from Analogs
- Neuroprotection : W112’s suppression of MAPK/NF-κB pathways suggests triazolones with alkoxy/aryloxy groups may broadly modulate neuroinflammation . The target compound’s benzyloxy group could similarly interact with kinases or transcription factors.
- Antifungal Activity : PRR846’s chlorine atom likely enhances binding to fungal cytochrome P450 enzymes. The benzyloxy group’s bulk may hinder similar interactions but could target other enzymes .
Biological Activity
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly due to its anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C24H23N3O3
- Molecular Weight : 401.46 g/mol
- CAS Number : 860786-57-8
The structure features a benzyloxy group attached to a phenyl ring, which is further connected to a triazolone moiety. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
The primary mechanism of action for this compound involves:
- Inhibition of COX Enzymes : The compound targets cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory pathway. By inhibiting these enzymes, it reduces the production of prostaglandins, mediators of inflammation.
- Scavenging Reactive Oxygen Species (ROS) : The compound also exhibits antioxidant properties by scavenging ROS, thereby mitigating oxidative stress and cellular damage.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles possess significant antibacterial properties. In vitro studies have demonstrated that this compound shows activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using methods such as agar disc diffusion and broth microdilution assays.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 10 | 18 |
| Escherichia coli | 20 | 15 |
| Bacillus subtilis | 5 | 22 |
| Pseudomonas aeruginosa | 25 | 12 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent against drug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 15 to 30 µM across different cell lines.
This suggests a promising role for this compound in cancer therapeutics .
Anti-inflammatory Activity
In vivo studies have demonstrated that this triazolone derivative significantly reduces inflammation in animal models. The carrageenan-induced paw edema model showed a reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin.
Case Studies
- Study on Antimicrobial Activity : A study published in Pharmaceutical Research investigated the antimicrobial effects of various triazole derivatives including this compound. Results indicated that this compound exhibited superior activity against Bacillus subtilis compared to other tested derivatives .
- Cancer Cell Proliferation Inhibition : A research article highlighted the ability of this compound to inhibit proliferation in MCF-7 cells by inducing apoptosis through caspase activation pathways .
Q & A
Q. What experimental designs minimize confounding variables in structure-property studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
